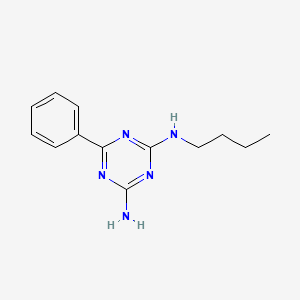

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

准备方法

The synthesis of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of phenylcyanamide with butylamine under controlled conditions. The reaction is carried out in an organic solvent such as butanol, with sodium hydroxide acting as a catalyst . The reaction mixture is heated to facilitate the formation of the triazine ring, and the product is isolated through vacuum filtration, followed by washing and drying.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include dioxane/water solvent mixtures, sodium carbonate as a base, and microwave irradiation to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Cancer Treatment

One of the prominent applications of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is its role as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme implicated in cancer cell proliferation. Research has shown that compounds in this class can inhibit the activity of LPAAT-beta, which is often overexpressed in various tumors such as those found in the uterus, fallopian tubes, and ovaries .

Key Findings:

- Mechanism of Action: The compound inhibits the acylation of lysophosphatidic acid (LPA), preventing the formation of phosphatidic acid (PA), a precursor for several phosphoglycerides necessary for tumor growth .

- Therapeutic Potential: By targeting LPAAT-beta, these compounds may offer a novel approach to cancer therapy by reducing tumor cell proliferation.

Enzyme Inhibition Studies

This compound has also been studied for its inhibitory effects on dihydrofolate reductase (DHFR) from Escherichia coli. This enzyme is crucial for thymidine and purine synthesis, making it a target for antibiotic development.

Research Insights:

- Binding Affinity: Various derivatives of this compound have been evaluated for their binding affinities to DHFR using differential scanning fluorimetry. The studies identified specific substitutions that enhance binding potency .

- Inhibition Constants: The best-performing compounds exhibited inhibition constants (K_i) in the nanomolar range, indicating strong potential as inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives.

Key Structural Features

The presence of various substituents on the triazine ring significantly influences biological activity:

- Alkyl Substituents: Compounds with alkyl benzenesulfonyl fluoride substitutions showed enhanced inhibitory activity against DHFR compared to others .

- Thermal Stability Shifts: Substituents were categorized based on their ability to shift thermal stability during binding assays, providing insights into their interaction with the target enzyme .

Summary of Case Studies

作用机制

The mechanism of action of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s triazine ring structure allows it to bind to enzymes and proteins, disrupting their normal function . Further research is needed to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:

2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the butyl group, which may affect its solubility and reactivity.

Benzoguanamine: Another triazine derivative with different substituents, used in the production of melamine resins.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

生物活性

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazine family, characterized by a triazine ring with various substituents that enhance its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Notably, studies have indicated its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells . This inhibition can lead to reduced proliferation of cancerous cells and bacterial pathogens.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 8.2 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 12.0 | Disruption of mitochondrial function |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial effects. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The compound's ability to inhibit bacterial growth is linked to its action on DHFR and other essential metabolic pathways within microbial cells .

Case Studies

- Inhibition of E. coli DHFR : A study demonstrated that derivatives similar to this compound could bind effectively to the active site of E. coli DHFR with an inhibition constant (Ki) in the nanomolar range . This indicates a strong potential for developing antibacterial agents targeting this enzyme.

- Antiviral Activity : Research also suggests potential antiviral properties against plant viruses such as Potato virus Y (PVY). The compound exhibited protective and curative effects comparable to established antiviral agents . Molecular docking studies indicated favorable interactions with viral coat proteins.

属性

IUPAC Name |

2-N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-2-3-9-15-13-17-11(16-12(14)18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHIHKTIQLWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。